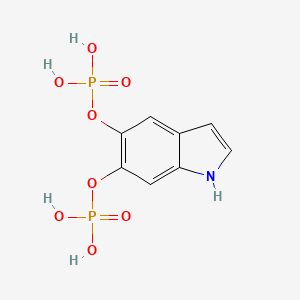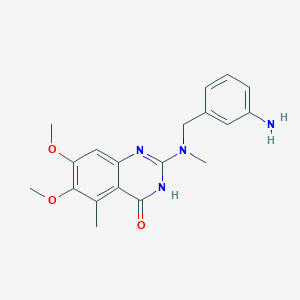
2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its quinazolinone core structure, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminobenzyl Group: This step involves the reaction of the quinazolinone intermediate with 3-aminobenzylamine under controlled conditions.
Methylation: The final step involves the methylation of the amino group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: An alkanolamine with similar structural features.
N-(3-Aminobenzyl)-N-methyl-2-propanolamine: A related compound with a similar amino and benzyl group.
Uniqueness
2-((3-Aminobenzyl)(methyl)amino)-6,7-dimethoxy-5-methylquinazolin-4(1H)-one is unique due to its specific quinazolinone core structure and the presence of both amino and methoxy groups, which confer distinct chemical and biological properties.
Properties
| 828242-25-7 | |
Molecular Formula |
C19H22N4O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(3-aminophenyl)methyl-methylamino]-6,7-dimethoxy-5-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H22N4O3/c1-11-16-14(9-15(25-3)17(11)26-4)21-19(22-18(16)24)23(2)10-12-6-5-7-13(20)8-12/h5-9H,10,20H2,1-4H3,(H,21,22,24) |
InChI Key |
WGUATYPMHKWHJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1OC)OC)N=C(NC2=O)N(C)CC3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


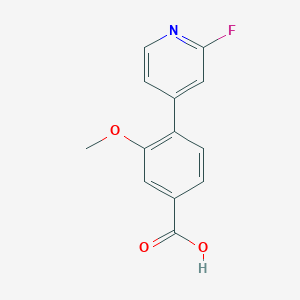

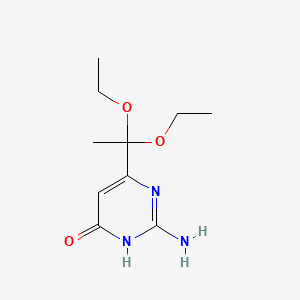

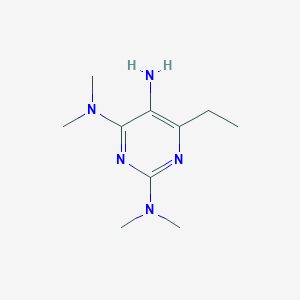
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-](/img/structure/B12926047.png)
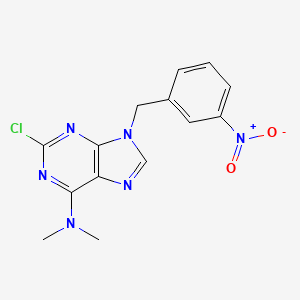
![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)
![6H-Thiopyrano[3,2-d]pyrimidine](/img/structure/B12926069.png)
![3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12926082.png)
